N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE -

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE

Catalog Number: EVT-4890457
CAS Number:
Molecular Formula: C19H22N4O2
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hu7691 (B5)

Compound Description: Hu7691 (B5), chemically known as N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, is a potent and selective Akt inhibitor. [] It exhibits low activity in inducing HaCaT apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. [] Hu7691 is currently undergoing investigational new drug (IND) application review by the National Medical Products Administration (NMPA) for its potential in cancer treatment. []

Relevance: While Hu7691 shares the presence of a piperidine ring with N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, its core structure differs significantly. The relevance stems from the research focus on optimizing compounds with piperidine substituents for improved pharmacological profiles, particularly concerning cutaneous toxicity. [] The paper highlights the impact of structural modifications around the piperidine moiety on biological activity.

(R)-1-Ethyl-3-[5-[2-(1-hydroxy-1-methyl-ethyl)-pyrimidin-5-yl]-7-[(2R)-tetrahydrofuran-2-yl]-1H-benzimidazol-2-yl]urea

Compound Description: This compound acts as a bacterial gyrase and topoisomerase IV inhibitor. [] It is being investigated for its potential in treating bacterial infections. []

Relevance: This compound, like N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, contains a benzimidazole core. The research highlights the significance of the benzimidazole moiety in the context of bacterial gyrase and topoisomerase IV inhibition. [] Exploring variations around this core, as seen in both compounds, provides insights into structure-activity relationships for this target.

(R)-1-Ethyl-3-[6-fluoro-5-[2-(1-hydroxy-1-methyl-ethyl)-pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1H-benzimidazol-2-yl]urea

Compound Description: This compound is structurally similar to compound 2, also acting as a bacterial gyrase and topoisomerase IV inhibitor for potential use against bacterial infections. []

Relevance: This compound further emphasizes the relevance of the benzimidazole core found in N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide. The presence of a fluorine atom in this analogue highlights the exploration of halogen substitutions on the benzimidazole ring system for optimizing activity against bacterial gyrase and topoisomerase IV. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: This compound is an improved AKT inhibiting compound. [, ]

Relevance: This compound, although structurally distinct from N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, highlights the broader context of kinase inhibition, a therapeutic area potentially relevant to the target compound. [, ] The research emphasizes the development of novel kinase inhibitors, suggesting that N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, given its structural features, might also possess such activity, warranting further investigation.

(2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide (SB939)

Compound Description: SB939 is a potent pan-histone deacetylase (HDAC) inhibitor. [] It has shown promising results in preclinical tumor models and is currently undergoing phase I and phase II clinical trials. []

Relevance: SB939 shares a benzimidazole core with N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide. This relation underscores the versatility of the benzimidazole scaffold in medicinal chemistry and its ability to interact with diverse targets. [] The research on SB939 highlights the potential of benzimidazole derivatives as anticancer agents, a therapeutic avenue that could be explored for the target compound.

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

Compound Description: This compound acts as a selective serotonin one F receptor agonist (SSOFRA) and was investigated for its potential in treating migraine. [] It exhibits high selectivity for the 5-HT1F receptor compared to other serotonin receptor subtypes. []

Relevance: Both this compound and N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide share a 1-methylpiperidine substituent. The research underscores the importance of this substituent in achieving selectivity for specific biological targets, particularly within the serotonin receptor family. [] This suggests that modifications around this substituent in the target compound could be explored for fine-tuning its pharmacological profile.

Properties

Product Name

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE

IUPAC Name

N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]furan-2-carboxamide

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H22N4O2/c1-22-16-8-7-14(20-19(24)17-6-5-11-25-17)12-15(16)21-18(22)13-23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,20,24)

InChI Key

PYFZOYZWXGPZSL-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CN4CCCCC4

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CN4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.